![molecular formula C18H18O2 B12594497 1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) CAS No. 510706-00-0](/img/structure/B12594497.png)
1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is a complex organic compound characterized by its unique structure, which includes two cyclooctatetraene rings connected by an ethane-1,2-diylbis(oxy) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cyclooctatetraene with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctatetraene rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with saturated cyclooctatetraene rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various chemical and biological processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclohexane)
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclopentadiene)
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloheptatriene)
Uniqueness
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is unique due to its larger ring size and the presence of multiple double bonds in the cyclooctatetraene rings. This structural feature imparts distinct chemical reactivity and potential for forming diverse coordination complexes, setting it apart from similar compounds with smaller or less conjugated rings.
Propriétés
Numéro CAS |
510706-00-0 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-(cyclooctatetraenyloxy)ethoxycyclooctatetraene |
InChI |
InChI=1S/C18H18O2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h1-14H,15-16H2 |
Clé InChI |
UVEHOCJZCPBFJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(=CC=C1)OCCOC2=CC=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



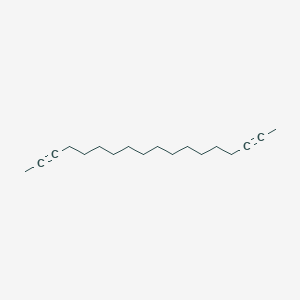
![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
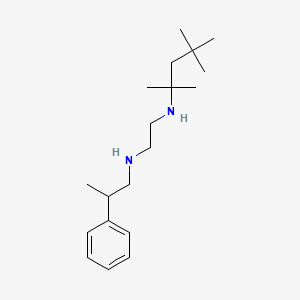
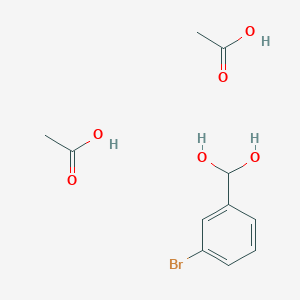
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
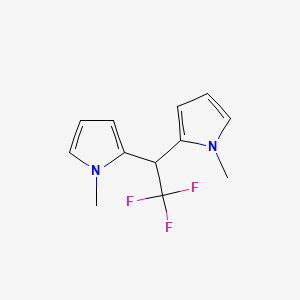
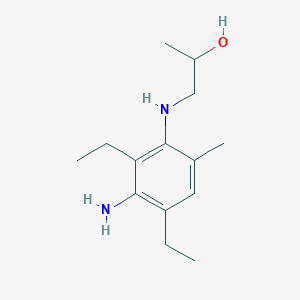
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
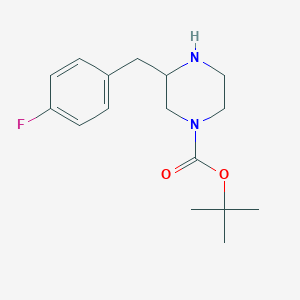
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
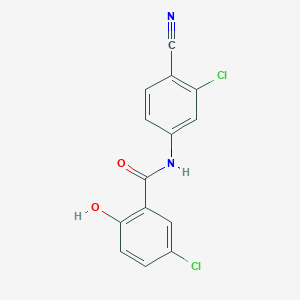

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
